molecular formula C18H31NO3 B8820692 ethyl (1R,5R,6R)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate CAS No. 2417645-75-9

ethyl (1R,5R,6R)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate

Cat. No.: B8820692
CAS No.: 2417645-75-9
M. Wt: 309.4 g/mol
InChI Key: UXYQFYXXRVMJMV-OJEBHDCCSA-N
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Description

Preparation Methods

The synthesis of ethyl (1R,5R,6R)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate involves several steps, starting with the preparation of the bicyclic core structure. The synthetic route typically includes:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

ethyl (1R,5R,6R)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ethyl (1R,5R,6R)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl (1R,5R,6R)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

ethyl (1R,5R,6R)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate can be compared with other similar compounds, such as:

  • **Ethyl (1R,5R,6R)-7-(1,1-dimethylethyl)-5-(1-methylpropoxy)-7-azabicyclo(4.1.0)hept-3-ene-3-carboxylate
  • **Ethyl (1R,5R,6R)-7-(1,1-dimethylethyl)-5-(1-ethylbutoxy)-7-azabicyclo(4.1.0)hept-3-ene-3-carboxylate

These compounds share a similar bicyclic core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

2417645-75-9

Molecular Formula

C18H31NO3

Molecular Weight

309.4 g/mol

IUPAC Name

ethyl (1R,5R,6R)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate

InChI

InChI=1S/C18H31NO3/c1-7-13(8-2)22-15-11-12(17(20)21-9-3)10-14-16(15)19(14)18(4,5)6/h11,13-16H,7-10H2,1-6H3/t14-,15-,16-,19?/m1/s1

InChI Key

UXYQFYXXRVMJMV-OJEBHDCCSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]2[C@H]1N2C(C)(C)C)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC2C1N2C(C)(C)C)C(=O)OCC

Origin of Product

United States

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